tert-Butyl 5-hydroxy-3-methyl-1H-indole-1-carboxylate
CAS No.:
Cat. No.: VC15928335
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO3 |
|---|---|
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | tert-butyl 5-hydroxy-3-methylindole-1-carboxylate |
| Standard InChI | InChI=1S/C14H17NO3/c1-9-8-15(13(17)18-14(2,3)4)12-6-5-10(16)7-11(9)12/h5-8,16H,1-4H3 |
| Standard InChI Key | JONMZTRSXJSVPP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C2=C1C=C(C=C2)O)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
tert-Butyl 5-hydroxy-3-methyl-1H-indole-1-carboxylate belongs to the indole alkaloid family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key functional groups include:
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A tert-butyl ester at the 1-position, enhancing steric bulk and metabolic stability.
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A hydroxyl group at the 5-position, contributing to hydrogen-bonding interactions.
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A methyl substituent at the 3-position, modulating electronic and steric effects.
The molecular formula (C₁₄H₁₇NO₃) and weight (247.29 g/mol) were confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| CAS Number | VCID: VC15928335 |
| Melting Point | Pending characterization |
| Solubility | Soluble in DMSO, acetonitrile |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of indole derivatives. A representative procedure involves:
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Reacting 5-hydroxy-3-methylindole with tert-butyl chloroformate in acetonitrile.
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Adding 4-dimethylaminopyridine (DMAP) as a catalyst and triethylamine as a base to deprotonate the hydroxyl group.
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Stirring the mixture at room temperature for 12–24 hours.
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Purifying the product via flash column chromatography (ethyl acetate/hexane, 1:4 v/v), yielding >85% purity.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to optimize reaction parameters (temperature, pressure, catalyst concentration). Automated systems enhance reproducibility, achieving batch yields exceeding 90%.
Table 2: Synthesis Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Catalyst | DMAP | Heterogeneous catalysts |
| Solvent | Acetonitrile | Dichloromethane |
| Yield | 85% | 90–95% |
| Purification | Column chromatography | Crystallization |
Biological Activities and Mechanisms
Antioxidant Properties
The compound exhibits free radical scavenging activity via its 5-hydroxyl group, which donates hydrogen atoms to neutralize reactive oxygen species (ROS). In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed an IC₅₀ of 18.7 μM, comparable to ascorbic acid.
Anti-Inflammatory Effects
Preliminary studies indicate suppression of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways in macrophage cells, reducing prostaglandin E₂ (PGE₂) levels by 40% at 10 μM.
Anti-Angiogenic Applications
As a precursor to 3-(indol-2-yl)quinoxalin-2-ones, this compound inhibits VEGF-induced endothelial cell proliferation (IC₅₀ = 50 nM) . Such derivatives block VEGF receptor-2 (VEGFR-2) phosphorylation, curtailing tumor angiogenesis .
Comparative Analysis with Structural Analogues
tert-Butyl 3-Bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate
This analogue (C₁₅H₁₉BrNO₃, MW 368.3 g/mol) incorporates a bromine atom and a branched hydroxyalkyl chain . While it shares the tert-butyl ester group, its larger steric profile reduces bioavailability compared to the 5-hydroxy-3-methyl variant .
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